molecular formula C17H22O4 B6199478 rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans CAS No. 2694057-61-7

rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans

Cat. No.: B6199478
CAS No.: 2694057-61-7
M. Wt: 290.4
InChI Key:
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Description

Rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans (also known as RAC-CPBA) is a chiral cyclic acid that is widely used in organic synthesis. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. RAC-CPBA is a key intermediate in the synthesis of several important compounds, such as the anti-inflammatory drug ibuprofen, the antifungal agent clotrimazole, and the antiparasitic agent ivermectin.

Scientific Research Applications

RAC-CPBA is used in a variety of scientific research applications, including drug synthesis, analytical chemistry, and catalysis. It is a useful building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. RAC-CPBA is also used in the synthesis of chiral compounds, such as amino acids and peptides. Additionally, it is used in the synthesis of chiral catalysts for asymmetric reactions.

Mechanism of Action

RAC-CPBA is a chiral acid that acts as a Lewis acid, meaning it can donate a pair of electrons to form a covalent bond with a Lewis base. This allows it to act as a catalyst for a variety of reactions, including the synthesis of chiral compounds.
Biochemical and Physiological Effects
RAC-CPBA does not have any direct biochemical or physiological effects. It is used as a building block for the synthesis of various compounds, some of which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

RAC-CPBA is a versatile building block for organic synthesis and is widely used in scientific research. It is relatively easy to synthesize and is relatively inexpensive. However, it is not suitable for use in high-temperature reactions, as it can decompose at temperatures above 200°C.

Future Directions

There are a number of potential future directions for research involving RAC-CPBA. These include the development of new synthetic methods for the synthesis of RAC-CPBA and its derivatives; the development of new catalysts for asymmetric reactions using RAC-CPBA; the development of new chiral compounds using RAC-CPBA; and the development of new pharmaceuticals, agrochemicals, and other compounds using RAC-CPBA. Additionally, there is potential for further research into the biochemical and physiological effects of compounds synthesized using RAC-CPBA.

Synthesis Methods

RAC-CPBA is synthesized through a three-step process. First, a racemic mixture of 1,3-dichlorocyclopentene is reacted with tert-butyl bromoacetate to form a racemic mixture of 1,3-dichlorocyclopentyl tert-butyl ester. Second, the ester is hydrolyzed to form a racemic mixture of 1,3-dichlorocyclopentyl alcohol. Finally, the alcohol is reacted with benzoic anhydride to form RAC-CPBA.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans involves the protection of the cyclopentyl group, followed by the introduction of the benzoic acid moiety and the removal of the protecting group. The final step involves the isomerization of the cyclopentyl group to the trans configuration.", "Starting Materials": [ "Cyclopentene", "tert-Butyl 3-oxocyclopentanecarboxylate", "4-Bromobenzoic acid", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Magnesium sulfate", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Cyclopentene is reacted with tert-butyl 3-oxocyclopentanecarboxylate in the presence of sodium hydride and diethyl ether to form the protected cyclopentyl intermediate.", "The protected cyclopentyl intermediate is then reacted with 4-bromobenzoic acid, triethylamine, and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the desired compound.", "The protecting group is removed using hydrochloric acid in methanol.", "The resulting compound is then isomerized to the trans configuration using sodium hydroxide and sodium bicarbonate in chloroform.", "The product is purified using ethyl acetate and magnesium sulfate." ] }

2694057-61-7

Molecular Formula

C17H22O4

Molecular Weight

290.4

Purity

95

Origin of Product

United States

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